Norherquienone
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Overview
Description
Norherquienone is a chemical compound that is gaining increasing attention in the scientific community due to its potential applications in various fields. It is a natural product that was first isolated from the marine sponge Acanthella cavernosa. Norherquienone has a unique chemical structure that makes it an interesting target for synthesis and investigation.
Scientific Research Applications
Norherquienone has been the subject of numerous scientific studies due to its potential applications in various fields. It has been investigated for its anti-inflammatory, anticancer, and antiviral properties. Norherquienone has also been studied for its potential as a drug delivery agent and as a template for the development of new drugs.
Mechanism Of Action
The mechanism of action of Norherquienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and anticancer effects. Norherquienone has also been shown to induce cell death in cancer cells, which may be due to its ability to disrupt the cell cycle.
Biochemical And Physiological Effects
Norherquienone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in inflammation. Norherquienone has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In addition, Norherquienone has been shown to have antiviral activity against certain viruses.
Advantages And Limitations For Lab Experiments
Norherquienone has a number of advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it an interesting target for synthesis and investigation. Norherquienone also has a unique chemical structure that makes it an interesting target for drug development. However, one limitation is that Norherquienone is relatively difficult to synthesize, which can make it challenging to obtain in large quantities for experiments.
Future Directions
There are a number of future directions for research on Norherquienone. One area of interest is the development of Norherquienone-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of Norherquienone, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of Norherquienone as a drug delivery agent and to explore its antiviral properties.
Synthesis Methods
Norherquienone can be synthesized using a variety of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete construction of the molecule from simple starting materials, while semi-synthesis involves the modification of a natural product to produce the desired compound. The synthesis of Norherquienone has been achieved using both of these methods, with varying degrees of success.
properties
CAS RN |
11023-93-1 |
---|---|
Product Name |
Norherquienone |
Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(7aS,9R)-4,5,6,7a-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3,7-dione |
InChI |
InChI=1S/C19H18O7/c1-6-5-8(20)10-11-9(6)17-19(25,18(3,4)7(2)26-17)16(24)12(11)14(22)15(23)13(10)21/h5,7,21-23,25H,1-4H3/t7-,19-/m1/s1 |
InChI Key |
PCIYDOGHPBCCMG-QOLSBQFWSA-N |
Isomeric SMILES |
C[C@@H]1C([C@@]2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C |
SMILES |
CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C |
Canonical SMILES |
CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C |
synonyms |
norherquienone |
Origin of Product |
United States |
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